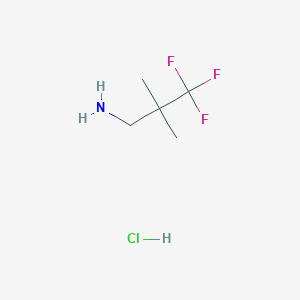

3,3,3-Trifluoro-2,2-dimethylpropan-1-amine hydrochloride

Beschreibung

3,3,3-Trifluoro-2,2-dimethylpropan-1-amine hydrochloride (CAS: Not explicitly listed in evidence; referenced via InChIKey NUJZHUHMBSJHCY-UHFFFAOYSA-N) is a fluorinated amine salt characterized by a trifluoromethyl (-CF₃) group at the C3 position and two methyl (-CH₃) groups at C2 of the propane backbone. Its molecular formula is C₅H₁₀F₃N·HCl, with a molecular weight of 177.54 g/mol (calculated from ). The compound is synthetically tailored for applications in medicinal chemistry, leveraging fluorine's electron-withdrawing effects to enhance metabolic stability and lipophilicity. It has been cited in 32 patents (), indicating industrial relevance in drug discovery and organic synthesis.

Eigenschaften

IUPAC Name |

3,3,3-trifluoro-2,2-dimethylpropan-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10F3N.ClH/c1-4(2,3-9)5(6,7)8;/h3,9H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYOBPNPGYNGODH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CN)C(F)(F)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11ClF3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1803606-63-4 | |

| Record name | 3,3,3-trifluoro-2,2-dimethylpropan-1-amine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Vorbereitungsmethoden

General Synthetic Route Overview

The primary synthetic approach to 3,3,3-trifluoro-2,2-dimethylpropan-1-amine involves the decarboxylation of 3,3,3-trifluoro-2,2-dimethylpropanoic acid to yield the corresponding amine. This is followed by conversion to its hydrochloride salt via reaction with hydrochloric acid. This method is advantageous as it avoids the use of transition-metal catalysts, simplifying the process and reducing costs.

| Parameter | Detail |

|---|---|

| Starting Material | 3,3,3-Trifluoro-2,2-dimethylpropanoic acid |

| Key Reaction | Decarboxylation to amine |

| Catalyst Requirement | None (transition-metal free) |

| Salt Formation | Reaction with HCl to form hydrochloride salt |

| Molecular Formula (Product) | C5H11ClF3N |

| Molecular Weight | 177.59 g/mol |

This route is summarized as:

- Decarboxylation of the trifluorinated acid to 3,3,3-trifluoro-2,2-dimethylpropan-1-amine.

- Reaction of the amine with hydrochloric acid to form the hydrochloride salt.

This process yields a product suitable for research and industrial applications due to its enhanced aqueous solubility and stability.

Detailed Reaction Conditions and Steps

Decarboxylation Step :

The decarboxylation of 3,3,3-trifluoro-2,2-dimethylpropanoic acid typically occurs under thermal conditions or mild base treatment without requiring transition metals. This step effectively removes the carboxyl group, yielding the primary amine with trifluoromethyl and dimethyl substituents intact.Hydrochloride Salt Formation :

The free amine is reacted with an equimolar amount of hydrochloric acid, often in an organic solvent or aqueous medium, to form the hydrochloride salt. This step improves the compound’s handling properties and stability.

Alternative Synthetic Insights from Related Fluorinated Amines

While direct literature on the preparation of 3,3,3-trifluoro-2,2-dimethylpropan-1-amine hydrochloride is limited, analogous methods used for trifluoroethylamine and other trifluoromethylated amines provide insight:

Amination of Halogenated Precursors :

A method involves the amination of halogenated trifluoromethylated precursors (e.g., CHF2CH2X) with ammonia gas in the presence of inorganic iodide catalysts and organic solvents such as dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP). This method achieves high purity (>99.5%) and yield (>90%) for trifluoroethylamine and could be adapted for more sterically hindered analogs.Stepwise Synthesis via Alcohol Intermediates :

Another approach involves preparing trifluoromethylated alcohol intermediates (e.g., 3,3,3-trifluoro-2,2-dimethylpropan-1-ol), which are then converted to amines through substitution reactions or reductive amination. For example, conversion of tert-butyl 3-(3,3,3-trifluoro-2,2-dimethyl-propoxy)pyrazole derivatives followed by acid treatment yields related fluorinated amines.

Summary Table of Preparation Methods

| Method | Starting Material | Key Reagents/Conditions | Yield (%) | Purity (%) | Notes |

|---|---|---|---|---|---|

| Decarboxylation of acid | 3,3,3-Trifluoro-2,2-dimethylpropanoic acid | Thermal or mild base, no catalyst | Not specified | Not specified | Simple, catalyst-free, cost-effective |

| Amination of halogenated precursor | CHF2CH2X (halogenated trifluoroalkyl) | NH3 gas, inorganic iodide catalyst, DMF/NMP solvent | >90 | >99.5 | High purity and yield, industrially relevant |

| Alcohol intermediate route | 3,3,3-Trifluoro-2,2-dimethylpropan-1-ol | Substitution/reductive amination | 57-96 | Not specified | Multi-step, involves protecting groups and acid treatment |

Research Findings and Industrial Relevance

- The trifluoromethyl group in the molecule enhances lipophilicity and metabolic stability, making the compound valuable as a building block in drug discovery and specialty chemical synthesis.

- The hydrochloride salt form is preferred for its improved solubility and handling in aqueous and organic media.

- The absence of transition-metal catalysts in the decarboxylation step reduces impurities and environmental impact.

- Industrial scale synthesis often involves optimization of solvent systems and purification steps such as crystallization or chromatography to achieve high purity.

Analyse Chemischer Reaktionen

Types of Reactions

3,3,3-Trifluoro-2,2-dimethylpropan-1-amine hydrochloride undergoes various chemical reactions, including:

Oxidation: This reaction typically involves the use of oxidizing agents to convert the amine group into other functional groups.

Reduction: Reduction reactions can convert the compound into its corresponding amine or other reduced forms.

Substitution: The compound can undergo nucleophilic substitution reactions where the amine group is replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as halides . The reactions are usually carried out under controlled temperatures and in the presence of solvents to facilitate the reaction.

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield nitro compounds, while substitution reactions can produce various substituted amines .

Wissenschaftliche Forschungsanwendungen

Synthesis of Bioactive Compounds

One of the primary applications of 3,3,3-trifluoro-2,2-dimethylpropan-1-amine hydrochloride is in the synthesis of 2-aminobenzaldehyde oxime analogs. These analogs have been shown to exhibit inhibitory effects on neutrophil elastase and proteinase, which are important in various biological processes including inflammation and tissue remodeling.

Case Study: Inhibitory Effects on Enzymes

- Objective : To investigate the efficacy of synthesized oxime analogs on neutrophil elastase.

- Results : The compounds demonstrated significant inhibition rates, indicating potential therapeutic applications in treating inflammatory diseases.

Biological Assays and Cell Culture Applications

Due to its stability and solubility in water, this compound is widely used in biological assays. It has been employed in various cell culture studies to assess cellular responses under different conditions.

Example Application :

- Cell Viability Assays : Used to determine the cytotoxic effects of new drug candidates by comparing cell viability in treated versus untreated groups.

Organic Synthesis

In organic chemistry, this compound serves as a reagent for synthesizing more complex molecules. Its trifluoromethyl group enhances reactivity and stability compared to non-fluorinated counterparts .

Wirkmechanismus

The mechanism of action of 3,3,3-Trifluoro-2,2-dimethylpropan-1-amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biochemical effects, depending on the target and the context of the study .

Vergleich Mit ähnlichen Verbindungen

Data Tables

Table 1: Physicochemical Comparison

Research Findings

- Fluorination Impact: The trifluoro analog exhibits superior metabolic stability compared to difluoro and non-fluorinated analogs due to the strong C-F bond .

- Synthetic Accessibility: Non-fluorinated analogs like 2,2-dimethylpropan-1-amine·HCl are synthesized more efficiently (92% yield) compared to fluorinated variants, which require complex fluorination steps .

Biologische Aktivität

3,3,3-Trifluoro-2,2-dimethylpropan-1-amine hydrochloride is a compound that has garnered attention in various fields of research due to its unique chemical structure and potential biological activities. This article delves into the biological activity of this compound, exploring its mechanisms of action, applications in biological assays, and relevant case studies.

Molecular Formula: C₅H₁₁ClF₃N

Molar Mass: 177.60 g/mol

CAS Number: 1803606-63-4

The trifluoromethyl group and dimethyl substitution pattern enhance the compound's stability and reactivity compared to other amines. These features contribute to its unique biological activity profile, making it a subject of interest in medicinal chemistry and biochemistry.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The trifluoromethyl groups and the amine moiety play crucial roles in modulating biochemical pathways.

- Ligand Binding: The compound acts as a ligand that can bind to various receptors or enzymes, influencing their activity and leading to diverse biochemical effects.

- Microtubule Stabilization: Similar compounds have been shown to stabilize microtubules, which is critical in cellular processes such as mitosis .

Applications in Biological Research

This compound has been utilized in several research applications:

- Biochemical Assays: It is used in assays to evaluate its effects on enzyme activity and cellular processes.

- Drug Development: The compound serves as a precursor for synthesizing more complex molecules with potential therapeutic applications.

- Neutrophil Elastase Inhibition: It has shown inhibitory effects on neutrophil elastase and proteinase, suggesting potential applications in treating inflammatory diseases.

Study 1: Inhibition of Neutrophil Elastase

In a study investigating the synthesis of 2-aminobenzaldehyde oxime analogs, this compound was found to inhibit neutrophil elastase effectively. The results indicated that modifications to the compound could enhance its inhibitory potency.

Study 2: Microtubule Stabilization

Research involving microtubule-stabilizing compounds demonstrated that similar trifluorinated amines could lead to significant improvements in neuronal health by reducing tau pathology and neuron loss in transgenic mouse models . This suggests that this compound may exhibit similar beneficial effects.

Comparative Analysis with Similar Compounds

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 2-Amino-2-methylpropane | C₅H₁₃N | Lacks fluorination; simpler structure |

| 3,3-Difluoro-2-methylpropan-1-amine | C₅H₈F₂N | Contains two fluorine atoms; different reactivity |

| 3-Fluoro-2-methylpropan-1-amine | C₄H₉FN | Single fluorine atom; less steric hindrance |

The distinct trifluoromethyl group in this compound enhances its binding affinity and specificity compared to these related compounds.

Q & A

Q. 1.1. What are the recommended synthetic routes for preparing 3,3,3-trifluoro-2,2-dimethylpropan-1-amine hydrochloride with high purity?

Methodological Answer: The compound can be synthesized via reductive amination or direct hydrochlorination of the corresponding amine. A validated approach involves catalytic reduction of a trifluoromethylated ketone precursor (e.g., 3,3,3-trifluoro-2,2-dimethylpropanal) using sodium cyanoborohydride (NaBH3CN) in methanol, followed by HCl gas treatment to form the hydrochloride salt. For high purity (>95%), column chromatography (silica gel, eluent: DCM/MeOH 9:1) or recrystallization from ethanol/ether is recommended .

Q. 1.2. How should researchers characterize the structural integrity of this compound?

Methodological Answer: Use a combination of:

- 1H/13C NMR : Peaks for the trifluoromethyl (CF3) group appear as a singlet at ~δ 120–125 ppm in 13C NMR. The amine proton (NH2) in DMSO-d6 shows broad signals at δ 8.1–8.3 ppm .

- Mass Spectrometry (ESI-MS) : Confirm molecular ion [M+H]+ at m/z 178.1 (calculated for C5H11F3N+).

- Elemental Analysis : Match C, H, N, and Cl content to theoretical values (±0.3%).

Advanced Research Questions

Q. 2.1. How can contradictory solubility data for this compound in polar solvents be resolved?

Methodological Answer: Solubility discrepancies often arise from residual moisture or impurities. For reproducible results:

Dry the compound under vacuum (60°C, 12 hours).

Use freshly distilled solvents (e.g., DMSO, water).

Quantify solubility via gravimetric analysis: Dissolve 10 mg in 1 mL solvent, filter (0.2 µm PTFE), and evaporate to measure residual mass.

Reported solubility in DMSO: >50 mg/mL; in water: ~10 mg/mL (pH-dependent due to amine protonation) .

Q. 2.2. What strategies optimize its stability in long-term storage for biological assays?

Methodological Answer:

- Storage Conditions : Store at -20°C in airtight, amber vials with desiccant (silica gel). Avoid repeated freeze-thaw cycles.

- Stability Testing : Monitor decomposition via HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient) at 0, 3, and 6 months. Degradation products (e.g., free amine or trifluoroacetic acid) should remain <5% .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.